

Dibromsalan: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Dibromsalan*

Cat. No.: *B1195951*

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CAS Number: 87-12-7[1][2][3][4]

Molecular Formula: $C_{13}H_9Br_2NO_2$ [1][2][3][4]

This technical guide provides an in-depth overview of **Dibromsalan**, a halogenated salicylanilide, for researchers, scientists, and drug development professionals. It covers its chemical and physical properties, synthesis, and biological activities, including its historical use as an antimicrobial agent and its potential modulation of key signaling pathways.

Chemical and Physical Properties

Dibromsalan, also known as 4',5-dibromosalicylanilide, is a synthetic compound belonging to the class of salicylanilides.[1][5] Its structure consists of a salicylamide backbone with two bromine substituents. The key physicochemical properties of **Dibromsalan** are summarized in the table below.

Property	Value	Reference
Molecular Weight	371.02 g/mol	[1][3][4]
IUPAC Name	5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide	[1][3]
Appearance	Pale yellow solid	[1]
Melting Point	241.5 °C	[1]
Solubility	Low solubility in water	[1]
InChI	InChI=1S/C13H9Br2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18)	[1][3]
InChI Key	CTFFKFYWSOSIAA-UHFFFAOYSA-N	[1][3]
SMILES	<chem>C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Br</chem>	[1][3]

Synthesis

The primary method for synthesizing **Dibromsalan** is through the electrophilic bromination of salicylanilide.[1] This process involves the reaction of salicylanilide with a brominating agent, such as elemental bromine, under controlled conditions. The reaction proceeds via electrophilic aromatic substitution on the activated aromatic rings of the salicylanilide molecule.

A generalized workflow for the synthesis of **Dibromsalan**.

Experimental Protocol: General Procedure for the Synthesis of **Dibromsalan**

This is a generalized protocol and may require optimization.

- **Dissolution:** Dissolve salicylanilide in a suitable inert solvent (e.g., glacial acetic acid) in a reaction vessel equipped with a stirrer and a dropping funnel.

- **Bromination:** Slowly add a stoichiometric amount of the brominating agent (e.g., bromine dissolved in the same solvent) to the salicylanilide solution at a controlled temperature (typically room temperature or slightly below).
- **Reaction Monitoring:** Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
- **Quenching:** Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium bisulfite solution) to remove any excess brominating agent.
- **Precipitation and Filtration:** Precipitate the crude **Dibromsalan** by adding the reaction mixture to water. Collect the solid product by filtration and wash it with water to remove any water-soluble impurities.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure **Dibromsalan**.
- **Characterization:** Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Biological Activity and Potential Mechanisms of Action

Dibromsalan has been historically investigated for its antimicrobial properties against a range of bacteria and fungi.^[1] While its use in consumer products has been restricted due to concerns about photosensitization, its biological activity remains a subject of research interest.

Antimicrobial Activity

The exact mechanism of **Dibromsalan**'s antimicrobial action is not fully elucidated, but it is hypothesized to involve the disruption of microbial cell membranes or interference with essential enzymatic functions.

A typical workflow for assessing the antimicrobial activity of **Dibromsalan**.

Experimental Protocol: General Procedure for Antimicrobial Susceptibility Testing (Disk Diffusion Method)

- **Prepare Inoculum:** Prepare a standardized suspension of the test microorganism in a sterile broth.
- **Inoculate Agar Plate:** Evenly swab the surface of a Mueller-Hinton agar plate with the microbial suspension.
- **Apply Disks:** Aseptically place sterile paper disks impregnated with known concentrations of **Dibromsalan** onto the surface of the agar.
- **Incubate:** Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- **Measure Inhibition Zones:** Measure the diameter of the clear zones of no microbial growth around the disks. The size of the zone is indicative of the antimicrobial activity.
- **Determine MIC (optional):** To determine the Minimum Inhibitory Concentration (MIC), a broth dilution or agar dilution method can be employed, where the lowest concentration of **Dibromsalan** that inhibits visible growth of the microorganism is determined.^[4]

Potential Modulation of Signaling Pathways

Recent research on salicylanilides, the class of compounds to which **Dibromsalan** belongs, has suggested their potential to modulate various intracellular signaling pathways implicated in cancer. While specific studies on **Dibromsalan** are limited, related compounds have been shown to affect pathways such as Wnt/ β -catenin and STAT3.^[6] It is important to note that the direct effect of **Dibromsalan** on these pathways requires further investigation.

Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Salicylanilides have been reported to inhibit this pathway, potentially by promoting the degradation of β -catenin.

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- To cite this document: BenchChem. [Dibromsalan: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195951#dibromsalan-cas-number-and-molecular-formula]

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